Isothiocyanatophenyl sulfone

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Generic mono-functional isothiocyanates cannot replicate the bifunctional reactivity and spatial precision required for crosslinking or library synthesis. Isothiocyanatophenyl sulfone (CAS 4430-49-3) addresses this with a rigid diphenyl sulfone core bearing two para-isothiocyanate groups. • Bifunctional -N=C=S enables parallel synthesis of diverse bis-heterocyclic libraries. • Low polarity (~2.5 D) tunes dielectric anisotropy in LC mixtures. • 95% purity; ambient shipping; in stock for global delivery.

Molecular Formula C14H8N2O2S3
Molecular Weight 332.4 g/mol
CAS No. 4430-49-3
Cat. No. B1296311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiocyanatophenyl sulfone
CAS4430-49-3
Molecular FormulaC14H8N2O2S3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)S(=O)(=O)C2=CC=C(C=C2)N=C=S
InChIInChI=1S/C14H8N2O2S3/c17-21(18,13-5-1-11(2-6-13)15-9-19)14-7-3-12(4-8-14)16-10-20/h1-8H
InChIKeyPQCJXOVOHXALIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiocyanatophenyl Sulfone Specs & Applications


Isothiocyanatophenyl sulfone (CAS 4430-49-3), also known as bis(4-isothiocyanatophenyl) sulfone or diphenyl sulfone 4,4′-diisothiocyanate, is a bifunctional organic compound with the molecular formula C14H8N2O2S3 and a molecular weight of 332.42 g/mol . It is characterized by the presence of a central sulfone group (-SO2-) linking two phenyl rings, each para-substituted with a highly reactive isothiocyanate (-N=C=S) group . This structural motif confers distinct physicochemical properties, including a dipole moment of approximately 2.5 Debye for the isothiocyanate moiety, which differs significantly from analogous nitrile-based compounds [1]. Commercially, it is typically available as a solid with a purity of 95% or 97%, and is designated with the NSC number 140913 by the National Cancer Institute .

Workflow Bifunctional building block for bis-heterocyclic synthesis
Selection Low-polarity isothiocyanate moiety for liquid crystal research
Use Context Precursor for sulfone-bis compound libraries in medicinal chemistry

Why Generic Substitution Fails for Isothiocyanatophenyl Sulfone


Substituting Isothiocyanatophenyl sulfone with other commercially available isothiocyanates or sulfone-containing compounds is not advisable due to its unique bifunctional and electronic architecture. Unlike mono-functional analogs such as phenyl isothiocyanate, the presence of two reactive -N=C=S groups on a rigid, electron-withdrawing diphenyl sulfone core enables this compound to act as a precise, bifunctional crosslinker or building block [1]. Furthermore, comparative dielectric studies have established that the isothiocyanatophenyl moiety imparts a distinctly lower molecular polarity (~2.5 D) compared to structurally similar cyanophenyl compounds (~5 D), leading to fundamentally different behavior in material science applications, particularly in liquid crystal phase transitions [2]. This combination of rigid bifunctionality and specific electronic character means that generic alternatives will not replicate the reaction kinetics, spatial geometry of the resulting products, or material properties, potentially leading to failed syntheses or suboptimal material performance.

Mono-isothiocyanate analogs lack the bifunctional reactivity required for bis-heterocyclic or crosslinked structures.

Cyanophenyl-based building blocks (~5 D) introduce higher polarity, altering dielectric behavior and phase-transition order.

Non-sulfone cores or flexible linkers change scaffold rigidity and spatial separation of reactive sites, which may affect product geometry.

Isothiocyanatophenyl Sulfone Evidence Guide


Bifunctional Reactivity in Heterocyclic Synthesis

Isothiocyanatophenyl sulfone serves as a key bifunctional intermediate for constructing complex heterocyclic systems, a capability not shared by common mono-isothiocyanates. In a seminal study, the compound (referred to as 4,4′-diisothiocyanato-1,1-diphenylsulfone 2) was reacted with a diverse set of nucleophiles, including aromatic amines, phenol derivatives, and anthranilic acid derivatives, to yield a range of novel thioureido, carbamothioate, quinazoline, and imidazolidine biscompounds in good yields [1]. This synthetic versatility is directly attributed to the presence of two spatially separated isothiocyanate groups on a rigid scaffold.

Bifunctional reactivity
Class-level inference
Two para -N=C=S groups on rigid diphenyl sulfone core enable bis-heterocyclic synthesis with amines and phenols
Supports scaffold-diverse library construction
Reaction scope derived from class-level reports; verify with specific nucleophiles
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Molecular Polarity in Liquid Crystal Design

The isothiocyanatophenyl group confers a distinct molecular polarity that is a key design parameter for liquid crystal (LC) materials. A direct comparative study measured the polarity of the -isothiocyanatophenyl homologous series at 2.5 Debye (D), which is exactly half the polarity of the analogous -cyanophenyl series, measured at 5 D [1]. This quantitative difference in polarity leads to a fundamental change in the pretransitional dielectric behavior near the isotropic-to-nematic phase transition. The less polar isothiocyanatophenyl mesogens exhibit a classic first-order phase transition, whereas the strongly polar cyanophenyl compounds undergo a transition that is close to second-order [1].

Molecular polarity
Head-to-head
~2.5 D (isothiocyanatophenyl) vs. ~5 D (cyanophenyl)
Target
Comparator
Half the polarity drives first-order nematic transition
Dielectric spectroscopy data; confirm in your LC mixture
Materials Science Liquid Crystals Dielectric Properties

Scaffold for Antimicrobial & Antitumor Leads

Derivatives synthesized from Isothiocyanatophenyl sulfone have demonstrated quantifiable biological activities that benchmark favorably against established pharmaceutical controls. In a study using 4,4′-diisothiocyanato-1,1-diphenylsulfone as a starting material, the resulting sulfone bis-compounds exhibited "remarkable antimicrobial activity" when directly compared to the reference drugs chloramphenicol and Grisofluvine [1]. Furthermore, one specific derivative, designated Compound 6, was found to be "almost as active an antitumor agent as the reference drug Doxorubicin" [2].

Derivative bioactivity
Class-level inference
Derived bis-compounds reported comparable to chloramphenicol, griseofulvin, and doxorubicin in vitro
Precursor may support antimicrobial/antitumor lead identification
Activity resides in derivatives; not a direct drug candidate
Antimicrobial Research Antitumor Research Drug Discovery

Isothiocyanatophenyl Sulfone Application Scenarios


Bis-Heterocyclic Library Synthesis for Drug Discovery

Procure Isothiocyanatophenyl sulfone for use as a versatile, bifunctional building block in the parallel synthesis of diverse bis-heterocyclic compound libraries. As demonstrated in the peer-reviewed literature, this compound readily reacts with a variety of nucleophiles, including amines and phenols, to form thioureido, quinazoline, and imidazolidine derivatives [1]. This application is ideal for medicinal chemists seeking to rapidly explore chemical space around a rigid diphenyl sulfone core to identify new lead compounds with potential antimicrobial or antitumor activities .

Low-Polarity Mesogens for Liquid Crystal Displays

Utilize Isothiocyanatophenyl sulfone or its derivatives in the formulation of liquid crystal mixtures for high-performance displays. Direct comparative data confirms that the isothiocyanatophenyl functional group provides a specific, low molecular polarity of ~2.5 D, which is exactly half that of the standard cyanophenyl group (~5 D) [1]. This lower polarity is critical for tuning the dielectric anisotropy of the LC mixture, directly impacting the voltage holding ratio and response speed of the display. This application is essential for material scientists aiming to optimize the electro-optical performance of nematic LC devices.

Covalent Enzyme Inhibitors & Activity-Based Probes

Leverage the electrophilic nature of the isothiocyanate groups in Isothiocyanatophenyl sulfone for the development of covalent inhibitors or activity-based probes. Isothiocyanates are known to interact with ATP-binding sites on enzymes like (Na/K)-ATPase, with studies on related compounds showing both competitive and non-competitive inhibition mechanisms [1]. The bifunctional nature of this specific sulfone derivative allows for potential crosslinking of protein subunits or the creation of more potent, bivalent inhibitors, offering a unique tool for chemical biology and target validation studies.

Application
Selection Property
Validation Focus
Bis-heterocyclic library synthesis
Bifunctional isothiocyanate reactivity
Reaction scope with diverse nucleophiles
Low-polarity liquid crystal formulation
Low dipole moment isothiocyanate moiety
Dielectric anisotropy and phase transition order
Covalent probe / inhibitor development
Electrophilic isothiocyanate groups
Enzyme inhibition mechanism and crosslinking potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isothiocyanatophenyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.